2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone
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Description
Synthesis Analysis
The synthesis of sulphones, including compounds similar to 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone, often involves the oxidation of sulfides or the reaction of sulfonic acids with appropriate reagents. For instance, the trichloroethyl group has been employed as a protecting group for sulfonates in the synthesis of complex molecules, demonstrating the versatility of sulfone chemistry in synthesis processes (Ali, Hill, & Taylor, 2009).
Molecular Structure Analysis
Molecular structure analysis of sulphones reveals significant insights into their chemical behavior and reactivity. For example, acyclic sulfur−nitrogen compounds have been synthesized, including bis((trifluoromethyl)sulfonyl)amine, shedding light on the electron delocalization and bond characteristics in sulfonyl compounds (Haas et al., 1996).
Chemical Reactions and Properties
The chemical reactions involving sulphones are diverse, including nucleophilic displacement, reduction, and participation in cycloaddition reactions. Sulphones can undergo reactions to form various functionalized compounds, demonstrating their utility in organic synthesis (Simpkins, 1993).
Physical Properties Analysis
While specific studies on the physical properties of 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone were not identified, sulphones in general are known for their stability and solubility in organic solvents, which make them suitable for a variety of chemical applications.
Chemical Properties Analysis
The chemical properties of sulphones include their reactivity towards nucleophiles, potential to serve as electrophiles in certain reactions, and ability to undergo various organic transformations. The detailed mechanism of reactions, such as the intramolecular reactions leading to cyclization, highlights the chemical versatility of sulphones (Bird & Stirling, 1968).
Scientific Research Applications
Organic Synthesis and Catalysis
Research has highlighted the potential of trifluoromethylated compounds, including derivatives of 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone, in organic synthesis and catalysis. For instance, trifluoromethyl substituted N-phosphinoyloxaziridines, with the trifluoromethyl group enhancing the oxidizing power, suggest applications in the oxidation processes of organic compounds (Jennings, O'Shea, & Schweppe, 2001). This implies the role of such compounds in facilitating or improving synthetic routes for organic molecules.
Material Science
In material science, derivatives of 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone have been explored for their potential in creating advanced materials. For example, research on sulphonated poly(arylene sulphone) terpolymers with triphenylphosphine oxide moieties for proton exchange membrane fuel cells demonstrates the high thermal and oxidative stability of these materials, which are crucial for fuel cell applications (Titvinidze, Kaltbeitzel, Manhart, & Meyer, 2010). This underscores the importance of such compounds in the development of new materials with enhanced performance characteristics.
Environmental Chemistry and Toxicology
Investigations into the degradation and reactivity of related compounds underscore the environmental and toxicological relevance of 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone derivatives. A study on the in-situ degradation of sulphur mustard and its simulants on the surface of impregnated carbon systems illustrates the capacity of certain carbon systems to degrade toxic compounds into less harmful substances, showcasing potential applications in decontamination and environmental protection (Sharma, Saxena, Singh, Sharma, Suryanarayana, Semwal, Ganeshan, & Sekhar, 2006).
Analytical Chemistry
In analytical chemistry, the identification and quantification of impurities in industrial intermediates such as 2-Chloroethyl phenyl sulfide highlight the significance of analytical methodologies in ensuring the purity and safety of chemical products. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are critical for identifying and quantifying impurities, ensuring the quality of chemical products used in various industrial processes (Qiao, Bao, Yang, Jiang, & Lian, 2010).
properties
IUPAC Name |
1-(2-chloroethylsulfonyl)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2S/c10-4-5-16(14,15)8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZZZNBYRRMSPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCCl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371410 |
Source
|
Record name | 1-(2-Chloroethanesulfonyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone | |
CAS RN |
175203-09-5 |
Source
|
Record name | 1-[(2-Chloroethyl)sulfonyl]-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethanesulfonyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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